GSK3368715 3HCl is a novel compound primarily recognized as a potent inhibitor of type I protein arginine methyltransferases (PRMTs). This compound has garnered attention in the field of cancer research due to its potential therapeutic applications, particularly in treating various malignancies such as diffuse large B-cell lymphoma and solid tumors. GSK3368715 is classified as a reversible, S-adenosylmethionine (SAM) uncompetitive inhibitor, which means it interferes with the methylation process by binding to the enzyme without competing directly with the substrate.
GSK3368715 was developed as part of a series of compounds aimed at inhibiting PRMTs, which are enzymes involved in the methylation of arginine residues on proteins. This compound is often referenced in scientific literature as having significant implications in epigenetics and cancer biology. It is classified under the broader category of methyltransferase inhibitors, specifically targeting type I PRMTs, which play crucial roles in regulating gene expression and cellular signaling pathways.
The synthesis of GSK3368715 involves several steps that utilize various chemical reactions. The process typically begins with commercially available starting materials that undergo transformations through reactions such as cyclization, diazotization, and reductive amination.
Key steps in the synthesis include:
GSK3368715 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with target enzymes. The chemical formula is C₁₄H₁₈Cl₃N₅O₂S, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.
The structural features include:
The molecular weight of GSK3368715 is approximately 385.75 g/mol .
GSK3368715 acts primarily through inhibition of PRMTs, which are responsible for transferring methyl groups from SAM to arginine residues on target proteins. The compound's mechanism involves binding to the active site of type I PRMTs, thereby altering the methylation state of numerous substrates involved in critical cellular processes.
In vitro studies have demonstrated that GSK3368715 can significantly reduce arginine methylation levels across various cell lines, indicating its effectiveness as an inhibitor. The compound's ability to shift methylation states has been linked to its potential anticancer effects by disrupting normal signaling pathways associated with tumor growth and survival .
The mechanism of action for GSK3368715 involves its role as an uncompetitive inhibitor of type I PRMTs. Upon binding to the enzyme, it prevents the transfer of methyl groups to arginine residues on target proteins. This inhibition leads to altered protein function and can induce apoptosis or senescence in cancer cells.
Research indicates that by inhibiting PRMT activity, GSK3368715 can enhance the efficacy of other therapeutic agents when used in combination treatments. This synergistic effect has been observed in preclinical models where GSK3368715 was combined with other epigenetic drugs .
GSK3368715 exhibits several notable physical and chemical properties:
These properties are significant for its formulation in drug development processes .
GSK3368715 3HCl (EPZ019997 3HCl) represents a mechanistically distinct class of protein arginine methyltransferase (PRMT) inhibitors characterized by its SAM-uncompetitive binding mode. Unlike traditional SAM-competitive inhibitors that target the S-adenosylmethionine cofactor pocket, GSK3368715 binds to the protein-substrate binding cleft, inducing conformational changes that impede arginine access. This binding occurs independently of SAM occupancy, allowing the inhibitor to maintain efficacy even at elevated SAM concentrations—a common adaptive resistance mechanism in cancer cells [1] [9].
Structural analyses reveal that the inhibitor’s piperidine-acetyl group forms hydrogen bonds with conserved residues in the substrate channel (e.g., Glu161 and Tyr160 in PRMT1), while its pyrimidine-carboxamide moiety engages in hydrophobic interactions with the peptide-binding groove. This dual interaction results in steric occlusion of the arginine entry site, preventing proper positioning of the substrate guanidinium group for methyl transfer [3] [9]. The SAM-uncompetitive nature of GSK3368715 is further evidenced by kinetic studies showing unchanged SAM Km values in the presence of the inhibitor, while substrate Km increases significantly [1].
Table 1: Key Structural Interactions of GSK3368715 with Type I PRMTs
PRMT Domain | Inhibitor Functional Group | Interaction Type | Biological Consequence |
---|---|---|---|
Substrate binding cleft | Piperidine-acetyl | Hydrogen bonding (Glu161, Tyr160) | Disruption of arginine coordination |
Hydrophobic subpocket | Pyrimidine-carboxamide | Van der Waals forces | Steric blockade of peptide entry |
Catalytic loop | Benzamide linker | Conformational shift | Inaccessibility of catalytic residues |
GSK3368715 demonstrates nanomolar potency against multiple Type I PRMT isoforms, though with significant selectivity variations. Biochemical profiling reveals hierarchical inhibition: PRMT8 (Kiapp = 1.5 nM) > PRMT1 (Kiapp = 3.1 nM) > PRMT6 (Kiapp = 5.7 nM) > PRMT3 (Kiapp = 48 nM) > PRMT4 (Kiapp = 1,148 nM) [3] [9]. This gradient correlates with structural divergence in the substrate-binding cavities across isoforms.
PRMT8’s exceptional sensitivity stems from a constricted hydrophobic pocket that optimally accommodates GSK3368715’s dihydroisoquinoline group. In contrast, PRMT4’s reduced affinity arises from a bulky gatekeeper residue (Tyr154) that sterically clashes with the inhibitor’s acetylpiperidine moiety. Cellular validation using 249 cancer cell lines confirmed functional selectivity: treatment with 2 µM GSK3368715 reduced asymmetric dimethylarginine (ADMA) by >80% in PRMT1/8-dependent models (e.g., Toledo lymphoma cells), but only 40–50% in PRMT4-dominated contexts (e.g., MDA-MB-468 breast cancer) [1] [9]. The anti-proliferative effects mirrored this pattern, with hematological malignancies exhibiting greater vulnerability (56% lymphoma cell lines responsive) than solid tumors (29%) [3].
Table 2: Isoform-Selectivity Profile of GSK3368715
PRMT Isoform | Kiapp* (nM) | Cellular ADMA Reduction (%) | Key Structural Determinants |
---|---|---|---|
PRMT8 | 1.5 | >90% | Deep hydrophobic subsite |
PRMT1 | 3.1 | 85–90% | Optimal catalytic loop flexibility |
PRMT6 | 5.7 | 75–80% | Compact substrate channel |
PRMT3 | 48 | 60–65% | Suboptimal hinge region |
PRMT4 | 1,148 | 40–50% | Tyr154 steric hindrance |
Beyond direct catalytic suppression, GSK3368715 induces long-range allosteric effects that perturb substrate recognition. Structural comparisons of PRMT1-inhibitor complexes reveal that ligand binding triggers a helix-to-loop transition in residues 130–140, displacing a critical β-hairpin essential for protein-protein interactions [6]. This conformational shift disrupts recruitment of substrates like histone H4 and RNA-processing proteins, effectively amplifying the inhibitory impact beyond catalytic blockade.
The inhibitor also stabilizes a closed conformation of the PRMT dimerization interface, preventing the helical arm extension required for macromolecular substrate binding. This mechanism mirrors allosteric regulation observed in structurally related enzymes like SARM1, where NAD+ binding induces autoinhibition through domain packing [5]. In PRMTs, such allostery explains GSK3368715’s ability to inhibit methylation of diverse substrates (e.g., histones, spliceosome components) despite their structural heterogeneity. Functional assays confirm that inhibitor-bound PRMT1 exhibits >60% reduced affinity for the spliceosomal protein SF3B2, even when methylation sites remain accessible [6] [10].
GSK3368715 exhibits slow-binding inhibition kinetics, characterized by a time-dependent increase in potency. Preincubation experiments demonstrate maximal inhibition requires 30–60 minutes, consistent with conformational rearrangement after initial binding. The mechanism follows a two-step model: rapid formation of an initial enzyme-inhibitor complex (EI; Ki = 120 nM) followed by slow isomerization to EI* (final Ki* = 3.1 nM) [1] [10]. This kinetic behavior enhances cellular residence time, contributing to sustained suppression of methyltransferase activity.
Enzymatic analyses using the Filter Binding and Phosphor Screening (FBAPS) assay reveal that GSK3368715 reduces PRMT1 catalytic efficiency (kcat/Km) by 98% through dual effects: diminishing kcat (from 4.2 min−1 to 0.08 min−1) while increasing peptide substrate Km (from 0.8 µM to 22 µM) [10]. Global methylation profiling in RKO cells treated with 0.03–29,325.5 nM inhibitor shows a biphasic response: monomethylarginine (MMA) accumulation peaks at 72 hours before asymmetric dimethylarginine (ADMA) depletion plateaus, indicating substrate "trapping" in intermediate methylation states [3]. This kinetic bottleneck arises because MMA-containing peptides exhibit 10-fold reduced affinity for PRMT1 compared to unmethylated substrates, impeding processive dimethylation.
Table 3: Kinetic Parameters of PRMT1 Inhibition by GSK3368715
Parameter | PRMT1 Alone | + GSK3368715 (100 nM) | Change |
---|---|---|---|
Km (peptide) | 0.8 µM | 22 µM | 27.5-fold increase |
kcat | 4.2 min−1 | 0.08 min−1 | 52.5-fold decrease |
kcat/Km | 5.25 µM−1min−1 | 0.0036 µM−1min−1 | 98.3% reduction |
Inhibition half-life (t1/2) | - | 48 min | Slow-binding kinetics |
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